Cas no 2228338-31-4 (2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid)
2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid
- EN300-1988182
- 2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid
- 2228338-31-4
-
- Inchi: 1S/C12H11ClO5/c13-7-3-6(4-8-9(7)18-5-17-8)12(1-2-12)10(14)11(15)16/h3-4,10,14H,1-2,5H2,(H,15,16)
- InChI Key: XAUPGHGIWGZGLC-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CC(=C1)C1(C(C(=O)O)O)CC1)OCO2
Computed Properties
- Exact Mass: 270.0295011g/mol
- Monoisotopic Mass: 270.0295011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 76Ų
2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988182-0.05g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 0.05g |
$1261.0 | 2023-09-16 | ||
| Enamine | EN300-1988182-0.1g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 0.1g |
$1320.0 | 2023-09-16 | ||
| Enamine | EN300-1988182-0.25g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 0.25g |
$1381.0 | 2023-09-16 | ||
| Enamine | EN300-1988182-0.5g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 0.5g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-1988182-1.0g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 1g |
$1500.0 | 2023-05-23 | ||
| Enamine | EN300-1988182-2.5g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 2.5g |
$2940.0 | 2023-09-16 | ||
| Enamine | EN300-1988182-5.0g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 5g |
$4349.0 | 2023-05-23 | ||
| Enamine | EN300-1988182-10.0g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 10g |
$6450.0 | 2023-05-23 | ||
| Enamine | EN300-1988182-1g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 1g |
$1500.0 | 2023-09-16 | ||
| Enamine | EN300-1988182-5g |
2-[1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl]-2-hydroxyacetic acid |
2228338-31-4 | 5g |
$4349.0 | 2023-09-16 |
2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid
Introduction to 2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid (CAS No. 2228338-31-4)
2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228338-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, combining a cyclopropyl moiety with a dioxaindan core and a hydroxyacetic acid functional group. The presence of the 7-chloro substituent on the dioxaindan ring introduces additional reactivity, making this molecule a promising candidate for further exploration in medicinal chemistry.
The structural features of 2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid contribute to its potential biological activity. The cyclopropyl group is known to enhance metabolic stability and binding affinity in drug-like molecules, while the hydroxyacetic acid moiety is a common pharmacophore found in various bioactive compounds. The 7-chloro-dioxaindan scaffold further modulates the electronic properties of the molecule, influencing its interactions with biological targets. These structural elements collectively make it an intriguing subject for drug discovery efforts.
In recent years, there has been growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound CAS No. 2228338-31-4 has been studied for its potential applications in addressing various therapeutic challenges. Researchers have been particularly focused on its interactions with enzymes and receptors involved in metabolic pathways and inflammatory responses. Preliminary studies suggest that this molecule may exhibit inhibitory activity against specific targets, making it a valuable scaffold for further derivatization and optimization.
The synthesis of 2-1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropyl-2-hydroxyacetic acid represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of functional groups while maintaining high regioselectivity and yield. The introduction of the 7-chloro substituent at the dioxaindan ring requires precise control to avoid unwanted side reactions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and stereoselective hydrogenations, have been employed to construct the desired molecular framework efficiently.
The pharmacological profile of this compound is still under investigation, but early findings are promising. In vitro studies have revealed potential interactions with enzymes such as cytochrome P450 monooxygenases and hydrolases, which are critical in drug metabolism. Additionally, the hydroxyacetic acid group suggests possible roles in modulating pathways involving glycolysis and energy metabolism. These interactions could have implications for treating conditions related to metabolic disorders or inflammation.
One of the most exciting aspects of CAS No. 2228338-31-4 is its versatility as a building block for drug discovery programs. By modifying different parts of its structure, researchers can generate libraries of derivatives with tailored biological activities. For instance, replacing the cyclopropyl group with other heterocyclic moieties or altering the electronic properties of the dioxaindan ring could lead to compounds with enhanced potency or selectivity. This flexibility makes it an attractive candidate for high-throughput screening and structure-based drug design initiatives.
The computational modeling of 2-(1-(7-chloro-dioxaindan-5-yloxy)cyclopropyl)-2-hydroxyacetate has provided valuable insights into its binding mode with potential targets. Molecular docking studies have identified key interactions between this compound and enzymes involved in signal transduction and metabolic regulation. These simulations have helped rationalize experimental observations and guide the design of next-generation analogs with improved pharmacokinetic profiles.
The future prospects for CAS No. 2228338-31-4 are bright, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments that address unmet medical needs.
In conclusion,2-(1-(7-chlorodioxaindan)-5-yloxy)cyclopropyl)-2-hydroxyacetate (CAS No.: 2228338)* represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis showcases the ingenuity of modern organic synthesis techniques, while its potential applications highlight its importance as a lead compound for drug discovery programs.
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